![molecular formula C21H17N3O2 B2587686 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 313403-81-5](/img/structure/B2587686.png)
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB or BMB-4, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB-4 is a benzodiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
A study by Desai et al. (2013) detailed the synthesis and antimicrobial screening of a series of compounds, including those related to N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamides. These compounds were evaluated for their antibacterial and antifungal activities, showing potential therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Neuroprotective Evaluation
Hassan et al. (2012) investigated a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One compound, in particular, showed promising anticonvulsant activities and significant neuroprotective effects, highlighting the potential of such derivatives in the search for effective anticonvulsants with additional neuroprotective properties (Hassan, Khan, & Amir, 2012).
Agonists of Benzodiazepine Receptors
Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as agonists of benzodiazepine receptors with potential anticonvulsant activities. Their study indicated that some compounds exhibited considerable activity in pharmacological tests, supporting the role of benzodiazepine receptors in their effects. This research contributes to the development of new therapeutic agents for treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
c-MET Inhibitors for Cancer Therapy
Jiang et al. (2016) focused on the design and synthesis of 3-methoxy-N-phenylbenzamide derivatives as c-MET inhibitors, identifying compounds with potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines. This study highlights the importance of c-MET as a target for cancer treatment and the potential of these compounds in therapeutic applications (Jiang, Zhang, Gao, Wang, Huang, Wang, & Chen, 2016).
Crystal Structure and Biological Studies
Prabukanthan et al. (2020) synthesized and characterized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, focusing on its crystal structure, optical, thermal properties, biological activity, and nonlinear optical studies. The compound exhibited antibacterial and antifungal activity and showed significant second harmonic generation efficiency, indicating its potential in various scientific and technological applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNIFLSDLQFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



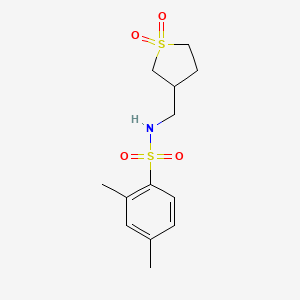

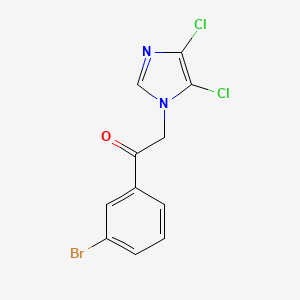

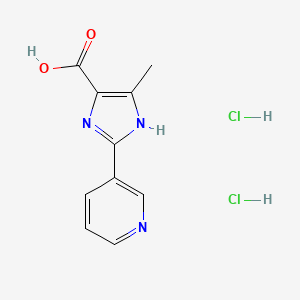
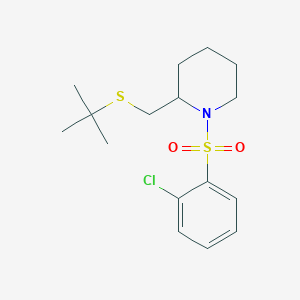
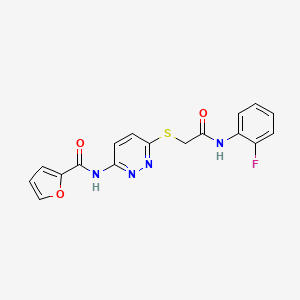
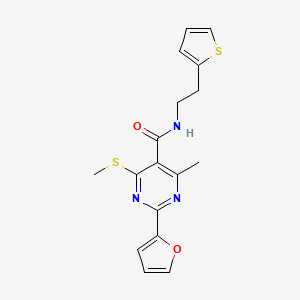
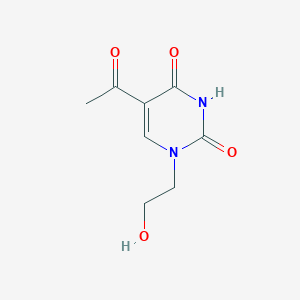

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)